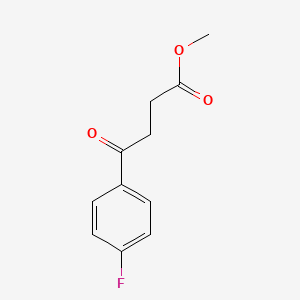

Methyl 4-(4-fluorophenyl)-4-oxobutanoate

描述

属性

IUPAC Name |

methyl 4-(4-fluorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLOAJPINXKMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409015 | |

| Record name | methyl 4-(4-fluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39560-31-1 | |

| Record name | methyl 4-(4-fluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Methyl 4-(4-fluorophenyl)-4-oxobutanoate

The synthesis of this compound can be achieved through several reliable and well-documented organic chemistry reactions. These methods typically involve the formation of the core keto-acid structure followed by esterification.

A prevalent multi-step approach for synthesizing γ-keto acids and their esters is the Friedel-Crafts acylation, followed by an esterification step. wikipedia.org In a typical sequence for this compound, the process commences with the acylation of fluorobenzene (B45895).

Step 1: Friedel-Crafts Acylation Fluorobenzene reacts with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). In this reaction, the electrophilic acyl group from the succinic anhydride attacks the electron-rich fluorobenzene ring, typically at the para position due to the directing effect of the fluorine atom and to minimize steric hindrance. This step yields 4-(4-fluorophenyl)-4-oxobutanoic acid.

Step 2: Esterification The resulting carboxylic acid is then converted to its methyl ester. A common method for this transformation is the Fischer esterification, which involves reacting the acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). Alternatively, the reaction can be carried out with methanol and acetyl chloride, which generates HCl in situ to catalyze the reaction. prepchem.com This two-step process is a robust and scalable method for producing the target compound.

General Reaction Scheme:

Acylation: Fluorobenzene + Succinic Anhydride --(AlCl₃)--> 4-(4-fluorophenyl)-4-oxobutanoic acid

Esterification: 4-(4-fluorophenyl)-4-oxobutanoic acid + Methanol --(H⁺)--> this compound

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental to the synthesis of this compound. The Friedel-Crafts acylation described previously is a prime example of a condensation reaction applied to this synthesis. wikipedia.org It effectively condenses the aromatic ring of fluorobenzene with the succinic anhydride moiety.

The mechanism involves the formation of a highly electrophilic acylium ion from the succinic anhydride and Lewis acid. This ion is then attacked by the nucleophilic benzene (B151609) ring, leading to a substitution and the formation of a new carbon-carbon bond, which is the cornerstone of the molecular framework.

Nucleophilic addition offers an alternative route to the γ-ketoester framework. One effective strategy involves the use of organometallic reagents, such as Grignard reagents.

In this approach, a Grignard reagent derived from 4-fluorobromobenzene, namely 4-fluorophenylmagnesium bromide, is prepared. This potent nucleophile can then be reacted with a suitable electrophilic derivative of succinic acid. For instance, the reaction with mono-methyl succinyl chloride (the acid chloride of methyl hydrogen succinate) would lead to the formation of this compound through a nucleophilic acyl substitution mechanism. Careful control of reaction conditions, such as low temperatures, is necessary to prevent side reactions, like addition to the ester group.

The Michael addition, or conjugate addition, provides another powerful tool for forming the carbon skeleton of this compound. researchgate.net This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. science.gov

For the synthesis of the target compound, a highly reactive organocuprate reagent, such as lithium di(4-fluorophenyl)cuprate ((4-FC₆H₄)₂CuLi), can be used as the nucleophile. This Gilman reagent would be added to a suitable Michael acceptor like methyl acrylate (B77674) or a related unsaturated ester. However, a more direct precursor would be an α,β-unsaturated ketoester. The addition of the 4-fluorophenyl group from the cuprate (B13416276) to the β-position of the unsaturated system results in the desired γ-ketoester structure after workup. The use of organocuprates is often preferred for these additions due to their high selectivity and efficiency. researchgate.net

Advanced Synthetic Approaches

Beyond the established methods, advanced synthetic strategies are being employed to access specific forms of related molecules, highlighting the utility of this compound as a precursor in more complex applications.

This compound (referred to as compound 1g ) serves as a key starting material (prochiral ketone) in asymmetric synthesis to produce optically active compounds. uniovi.es A notable application is in the biocatalytic synthesis of chiral γ-lactams. uniovi.es

In this process, transaminase (TA) enzymes are used for the asymmetric amination of the ketone group in this compound. uniovi.es The enzyme selectively converts the ketoester into one enantiomer of the corresponding amino ester. This intermediate amino ester then undergoes spontaneous intramolecular cyclization to form a highly enantiomerically pure γ-lactam. uniovi.es By selecting a transaminase with the desired stereoselectivity (either (R)-selective or (S)-selective), it is possible to synthesize either enantiomer of the final lactam product. uniovi.es This chemoenzymatic approach is valued for its high selectivity and environmentally benign reaction conditions. uniovi.es

The table below illustrates the general principle of this asymmetric transformation using different keto-ester substrates as examples from the study.

| Substrate (Keto Ester) | Enzyme | Product (Lactam) | Conversion (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Ethyl levulinate | TA-P2-B01 | (R)-5-methylpyrrolidin-2-one | 87 | >99 |

| Ethyl levulinate | ATA-237 | (S)-5-methylpyrrolidin-2-one | 92 | >99 |

| Methyl 4-oxo-4-phenylbutanoate | TA-P2-B01 | (R)-5-phenylpyrrolidin-2-one | 59 | >99 |

| Methyl 4-oxo-4-phenylbutanoate | VAMT-T2-A05 | (S)-5-phenylpyrrolidin-2-one | 85 | >99 |

This table demonstrates the effectiveness of transaminases in converting various γ-keto esters into chiral lactams with high conversion and excellent enantioselectivity, a process applicable to this compound. uniovi.es

Catalytic Methodologies (e.g., Cu(I)-catalyzed reactions)

While direct copper(I)-catalyzed reactions for the synthesis or transformation of this compound are not extensively documented in the reviewed literature, the utility of Cu(I) catalysis for structurally similar keto-esters is well-established. A notable example is the Cu(I)-catalyzed enantioselective Henry reaction of methyl 4-oxobutanoate (B1241810) with nitromethane. chemicalbook.com This reaction, promoted by Me2Zn and utilizing a bisoxazolidine (B8223872) ligand, proceeds with high enantioselectivity. chemicalbook.com The substitution of dimethylzinc (B1204448) with copper(I) acetate (B1210297) in this system has been shown to reverse the sense of asymmetric induction, highlighting the catalyst's crucial role in stereochemical control. chemicalbook.com

These findings suggest a strong potential for applying Cu(I)-catalyzed methodologies to this compound for asymmetric carbon-carbon bond formation. The electrophilic nature of the ketone carbonyl in the target molecule makes it a prime candidate for nucleophilic additions, such as the Henry reaction, which could be rendered asymmetric through the use of chiral copper(I) catalysts.

Photochemical and Electrochemical Synthesis

A review of the current scientific literature reveals a lack of specific examples of photochemical or electrochemical synthetic routes directly involving this compound. While electrochemical methods have been developed for the synthesis of other fluorinated ketones and for the thiocyanation of 1,3-dicarbonyl compounds, their application to the target compound has not been reported. researchgate.net Similarly, photochemical approaches for its synthesis or transformation are not prominently featured in available research.

Derivatization and Functionalization Reactions

The dual functionality of this compound, possessing both a ketone and an ester group, allows for a diverse range of chemical transformations.

Esterification Reactions

The ester group in this compound can be synthesized via standard esterification procedures. Typically, this involves the reaction of the corresponding carboxylic acid, 4-(4-fluorophenyl)-4-oxobutanoic acid, with methanol in the presence of an acid catalyst, such as sulfuric acid. This reaction is often carried out under reflux conditions to drive the equilibrium towards the formation of the methyl ester. Conversely, the methyl ester can undergo transesterification with other alcohols under appropriate catalytic conditions to yield different ester derivatives.

Reactions Involving the Carbonyl Group (e.g., nucleophilic addition)

The ketone carbonyl group is a key site for reactivity in this compound, making it susceptible to nucleophilic attack. This is a fundamental reaction for aldehydes and ketones, leading to the formation of a tetrahedral intermediate as the carbon atom's hybridization changes from sp² to sp³. chemicalbook.com

A variety of nucleophiles can add to the carbonyl carbon. For instance, in a manner analogous to methyl 4-oxobutanoate, it is expected to participate in reactions such as the addition of cyanide ions to form cyanohydrins, or in catalytic additions like the Henry reaction with nitroalkanes. chemicalbook.com The general mechanism for nucleophilic addition to a carbonyl group is detailed in the table below.

| Step | Description |

|---|---|

| 1 | Nucleophilic attack on the electrophilic carbonyl carbon. |

| 2 | Formation of a tetrahedral alkoxide intermediate. |

| 3 | Protonation of the alkoxide to yield an alcohol (if the nucleophile was anionic). |

Formation of Related Heterocyclic Compounds (e.g., pyrazolones, thiazoles)

The dicarbonyl-like nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds.

Pyrazolones: Pyrazolones are typically synthesized through the condensation reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.comnih.gov While this compound is a 1,4-keto-ester, it can be envisioned as a synthon for pyrazolone (B3327878) formation. For example, reaction with hydrazine hydrate (B1144303) under acidic conditions, a common method for pyrazolone synthesis, could potentially lead to the formation of a pyrazolone ring after initial condensation at the ketone carbonyl followed by intramolecular cyclization and dehydration. nih.gov

Thiazoles: The synthesis of thiazole (B1198619) derivatives often involves the Hantzsch thiazole synthesis, which is the reaction between an α-haloketone and a thioamide. nih.govnih.gov Although this compound is not an α-haloketone, it is structurally related to precursors used in thiazole synthesis. For instance, 2-bromo-1-(4-fluorophenyl)ethan-1-one is a common starting material for the synthesis of 4-(4-fluorophenyl)thiazole derivatives. nih.govnih.gov It is plausible that through functional group manipulation, such as α-bromination of the ketone in this compound, a suitable precursor for Hantzsch synthesis could be generated.

The following table outlines a general synthetic approach for these heterocycles.

| Heterocycle | General Precursors | Reaction Conditions |

|---|---|---|

| Pyrazolone | 1,3-Dicarbonyl compound + Hydrazine derivative | Acid or base catalysis, often with heating. nih.gov |

| Thiazole | α-Haloketone + Thioamide | Typically in a suitable solvent like ethanol, often with heating. nih.gov |

Oxidative Coupling Reactions

Based on a thorough review of the available scientific literature, there is no specific information regarding the participation of this compound in oxidative coupling reactions.

Purification and Isolation Techniques in Synthetic Procedures

The successful synthesis of this compound relies on effective purification and isolation techniques to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method is dictated by the physical and chemical properties of the target compound and the impurities present in the crude reaction mixture. For ketoesters like this compound, a combination of extraction, chromatography, and recrystallization is commonly employed to achieve high purity.

Following the synthesis, the initial workup typically involves quenching the reaction and separating the organic phase containing the product from the aqueous phase. This is often achieved through liquid-liquid extraction using a suitable water-immiscible organic solvent. The organic layers are then combined, dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. nih.gov

Subsequent purification is crucial to isolate the desired compound. Column chromatography is a widely used and effective technique for the purification of aryl ketoesters. nih.govorgsyn.org Silica (B1680970) gel is the most common stationary phase for these types of compounds. The selection of the mobile phase, or eluent, is critical for achieving good separation. A solvent system of hexane (B92381) and ethyl acetate is frequently used, with the polarity being adjusted to optimize the separation of the target compound from impurities. nih.govnih.gov The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC). nih.gov

For solid compounds, recrystallization can be an effective final purification step to obtain a product of high purity. This technique relies on the principle of differential solubility of the compound and impurities in a suitable solvent at different temperatures. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

While specific purification protocols for this compound are not extensively detailed in publicly available literature, the general methodologies for analogous compounds provide a strong framework for its purification. The table below summarizes purification strategies used for structurally related compounds, offering insights into the likely effective methods for this compound.

| Compound | Purification Method | Eluent System/Solvent | Reference |

| ω-Chloroalkyl aryl ketones | Silica-gel column chromatography | Hexane/Ethyl Acetate | nih.gov |

| Methyl 2-fluorobenzoylacetate | Silica gel column chromatography | 60% EtOAc in hexane | nih.gov |

| Arylation product of aromatic ketones | Silica gel column chromatography | Hexane:AcOEt = 20:1 | amazonaws.com |

| 7-Hydroxy-4-(2-fluorophenyl)coumarin | Silica gel column chromatography | 60% EtOAc in hexane | nih.gov |

Iii. Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic methods has been employed to map the connectivity and chemical environment of the atoms within the Methyl 4-(4-fluorophenyl)-4-oxobutanoate molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR studies provide critical data on the hydrogen, carbon, and fluorine atoms, respectively.

Detailed ¹H NMR analysis reveals distinct signals corresponding to the aromatic protons on the fluorophenyl ring and the aliphatic protons of the butanoate chain. The chemical shifts and coupling constants of these protons offer insights into their electronic environment and spatial relationships.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct resonance, allowing for the unambiguous assignment of all carbon atoms, including the carbonyl and ester carbons.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly valuable technique. It provides specific information about the electronic environment of the fluorine substituent on the phenyl ring, which can be correlated with the electron-withdrawing effects of the keto-ester chain.

As of the latest available scientific literature, detailed, publicly accessible data tables for the ¹H NMR, ¹³C NMR, and ¹⁹F NMR of this compound are not available. While the synthesis of related compounds has been reported, specific spectral data for this compound remains unpublished in comprehensive, peer-reviewed sources. rsc.orgsigmaaldrich.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone and ester carbonyl groups, the C-F bond of the fluorophenyl ring, and the C-O bonds of the ester group. The precise frequencies of these vibrations can provide information about the molecular structure and bonding.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate the compound from a mixture and obtain its mass spectrum. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

While commercial vendors list the molecular weight of this compound, detailed experimental mass spectrometry data, including fragmentation patterns from HRMS or LC-MS studies, are not extensively reported in publicly accessible scientific literature. sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π-π* transitions of the aromatic ring and n-π* transitions of the carbonyl groups. The position and intensity of these bands are influenced by the electronic structure of the molecule.

Comprehensive, published UV-Vis spectroscopic data for this compound is currently unavailable in scientific databases and literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database or reported in major crystallographic literature. Therefore, detailed crystallographic data, including unit cell dimensions and atomic coordinates, are not available.

Isostructurality and Polymorphism Studies

Isostructurality refers to the phenomenon where different compounds crystallize in the same or similar crystal structures. Polymorphism is the ability of a single compound to exist in more than one crystalline form. Studies on the isostructurality and polymorphism of this compound would be important for understanding its solid-state properties and for applications in materials science and pharmaceuticals. Such studies would involve systematic crystallization experiments under various conditions and characterization of the resulting solid forms by techniques such as X-ray powder diffraction.

There are currently no published studies in the scientific literature focusing on the isostructurality or polymorphism of this compound.

Iv. Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases. DFT allows for the calculation of various molecular properties, such as optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. libretexts.orgdoi.orgmdpi.com

For Methyl 4-(4-fluorophenyl)-4-oxobutanoate, DFT calculations could be employed to determine its most stable three-dimensional structure. By calculating the energies of different conformers, the global minimum on the potential energy surface can be identified. Furthermore, the electronic properties derived from DFT, such as the HOMO-LUMO gap, can provide insights into the molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Hypothetical DFT Calculation Results for this compound:

| Parameter | Calculated Value |

| Optimized Ground State Energy | -X Hartrees |

| HOMO Energy | -Y eV |

| LUMO Energy | -Z eV |

| HOMO-LUMO Gap | (Y-Z) eV |

| Dipole Moment | D Debyes |

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netmdpi.com It is commonly used in drug design to predict how a small molecule, such as this compound, might interact with a protein target. The process involves predicting the pose and binding affinity of the ligand to the active site of the receptor.

A molecular docking study of this compound would require a specific protein target. For instance, if the compound were being investigated as a potential enzyme inhibitor, the crystal structure of that enzyme would be used. The docking simulation would then predict the binding mode, key interacting amino acid residues, and a docking score, which is an estimate of the binding affinity. mdpi.comnih.gov

Hypothetical Molecular Docking Results for this compound against a Target Protein:

| Parameter | Result |

| Binding Affinity (Docking Score) | -A.B kcal/mol |

| Key Interacting Residues | TYR 123, SER 234, PHE 345 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, pi-pi stacking |

Note: The values and residues in this table are hypothetical and for illustrative purposes only.

Conformational Analysis and Tautomerism

Conformational analysis is the study of the energetics between different three-dimensional arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.orglumenlearning.comyoutube.com For a flexible molecule like this compound, which has several rotatable bonds, it can exist in numerous conformations. Identifying the low-energy conformers is crucial as they are the most likely to be biologically active.

Additionally, this compound can exhibit keto-enol tautomerism. Computational methods can be used to calculate the relative energies of the keto and enol forms to determine which tautomer is more stable under different conditions (e.g., in the gas phase or in a solvent).

Hypothetical Conformational and Tautomeric Analysis Data:

| Conformer/Tautomer | Relative Energy (kcal/mol) | Population (%) |

| Keto - Conformer 1 (Global Minimum) | 0.00 | 75.2 |

| Keto - Conformer 2 | 1.25 | 15.3 |

| Enol - Tautomer 1 | 3.40 | 9.5 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters

Theoretical calculations can be used to predict spectroscopic data, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds. DFT methods are commonly used for these predictions. mdpi.com

For this compound, calculating the ¹H and ¹³C NMR chemical shifts can help assign the peaks in an experimental spectrum. Similarly, predicted IR frequencies can be matched with experimental bands to identify characteristic functional group vibrations.

Hypothetical Predicted vs. Experimental Spectroscopic Data:

| Parameter | Predicted Value | Experimental Value |

| ¹³C NMR (C=O, ketone) | 195.2 ppm | 196.8 ppm |

| ¹³C NMR (C=O, ester) | 172.5 ppm | 173.1 ppm |

| IR (C=O, ketone stretch) | 1685 cm⁻¹ | 1690 cm⁻¹ |

| IR (C=O, ester stretch) | 1730 cm⁻¹ | 1735 cm⁻¹ |

Note: The values in this table are hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. researchgate.netiosrjournals.org These models relate the biological activity of a series of compounds to their physicochemical properties. If a series of analogues of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed.

The model would use calculated molecular descriptors (e.g., logP, molar refractivity, electronic properties) to predict the activity of new, unsynthesized analogues. This can prioritize which compounds to synthesize and test, saving time and resources. nih.gov

Hypothetical QSAR Model Equation:

Biological Activity (log 1/IC₅₀) = a(logP) - b(HOMO) + c*(Surface Area) + d

Note: This equation is a hypothetical example. The descriptors and coefficients would be determined from a specific dataset.

Physicochemical Property Predictions for Research Design

Computational tools can predict a wide range of physicochemical properties that are crucial for research design, especially in fields like drug discovery and materials science. nih.govresearchgate.netresearchgate.net These properties include solubility, lipophilicity (logP), polar surface area (PSA), and various ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

Predicting these properties for this compound can help in designing experiments. For example, predicted solubility can guide the choice of solvent for a reaction or biological assay. Predicted ADME properties can give an early indication of the compound's potential as a drug candidate. nih.govacs.org

Hypothetical Predicted Physicochemical and ADME Properties:

| Property | Predicted Value | Implication for Research Design |

| logP | 2.5 | Moderate lipophilicity, likely good membrane permeability. |

| Aqueous Solubility | 0.15 g/L | Low solubility, may require co-solvents for aqueous assays. |

| Polar Surface Area (PSA) | 43.4 Ų | Good potential for oral bioavailability. |

| Blood-Brain Barrier Permeation | Low | Unlikely to have significant CNS effects. |

Note: The values in this table are hypothetical and for illustrative purposes only.

V. Biological and Pharmacological Research Applications

Investigation of Biological Activities

The unique structure of Methyl 4-(4-fluorophenyl)-4-oxobutanoate, characterized by a fluorinated phenyl ring and a butanoate chain, makes it a molecule of interest for biological screening. The presence of the fluorine atom, in particular, is known to influence the pharmacokinetic and pharmacodynamic properties of molecules, potentially enhancing bioavailability and target binding affinity. ontosight.ai

While direct studies on the anti-inflammatory activity of this compound are not extensively documented in current literature, research into structurally related compounds suggests a potential role in modulating inflammatory pathways. Derivatives incorporating the 4-fluorophenyl moiety have been investigated for their ability to inhibit key enzymes in the inflammatory cascade.

For instance, complex derivatives such as 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol have been shown to inhibit the production of nitric oxide (NO) and dramatically reduce the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophage cells. nih.gov The COX enzymes are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netbrieflands.com The investigation of other compound classes, like 4-methylsulfonylphenyl derivatives, has also aimed at developing preferential COX-2 inhibitors. nih.gov These findings, while not directly on this compound, point towards a plausible, yet unconfirmed, anti-inflammatory potential for this chemical family, likely mediated through the inhibition of inflammatory enzymes like COX-2.

There is limited direct research on the antimicrobial properties of this compound. However, compelling evidence from studies on its close structural analogs indicates potential antibacterial efficacy. Specifically, research on Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate , an unsaturated chloro-analog, has demonstrated potent activity against both drug-sensitive and resistant strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov

This analog exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.35-0.75 µg/mL against S. aureus. nih.gov The antibacterial effect was found to be specific to bacteria that use menaquinone (Vitamin K2) for respiration. nih.gov

Table 1: Antibacterial Activity of Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate against S. aureus

| Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|

| Staphylococcus aureus (Drug-Sensitive) | 0.35-0.75 | nih.gov |

| Staphylococcus aureus (MRSA) | 0.35-0.75 | nih.gov |

The mechanism of this activity is further discussed in section 5.2.

Based on available scientific literature, there are no direct studies evaluating the antiproliferative or anticancer activity of this compound. Research in this area has focused on more complex molecules that may contain a fluorophenyl group but are not direct derivatives of the specified compound. For example, studies have reported on the antiproliferative effects of novel thiopyran analogs, rotenone (B1679576) derivatives, and 4-methyl quinazoline (B50416) derivatives against various cancer cell lines such as MCF-7 (breast), HCT-15 (colon), A549 (lung), and HCT116 (colorectal). nih.govresearchgate.netnih.gov However, the structural differences between these molecules and this compound are significant, and their activities cannot be extrapolated to the target compound.

Currently, there is a lack of published research specifically investigating the antioxidant properties of this compound. While many studies detail the antioxidant capacity of various natural and synthetic compounds using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) methods, the target compound has not been a subject of this research. mdpi.comnih.govmdpi.com

The neuroprotective potential of the 4-fluorophenyl moiety is an area of active research, although direct studies on this compound are absent. Research has focused on complex derivatives that incorporate this structural feature.

A notable example is the compound 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) . nih.govnih.gov This molecule, which contains the 4-fluorophenyl group as part of a larger structure, has demonstrated significant neuroprotective effects. nih.govnih.gov In in-vitro models using differentiated NG108-15 cells, SN79 was shown to mitigate the neurotoxic effects of methamphetamine by attenuating the generation of reactive oxygen/nitrogen species and the activation of caspases-3, -8, and -9, which are key mediators of apoptosis. nih.govnih.gov The mechanism for this neuroprotection is linked to its activity as a sigma receptor antagonist. nih.govnih.gov The sigma-1 receptor, in particular, is recognized as a target for mediating neuroprotective effects against oxidative stress and apoptosis. mdpi.com While promising, these findings are specific to the complex derivative SN79 and cannot be directly attributed to the simpler this compound.

Elucidation of Mechanism of Action

The elucidation of the precise mechanism of action for this compound is contingent on further biological testing. However, based on studies of its close analogs, potential mechanisms can be hypothesized.

For antibacterial activity , the mechanism has been well-studied for the analog Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate. This compound is believed to act as a pro-drug that is converted into a coenzyme A (CoA) adduct within bacterial cells. nih.gov This adduct then potently inhibits 1,4-dihydroxyl-2-naphthoyl-CoA synthase (MenB) , a crucial enzyme in the bacterial menaquinone biosynthesis pathway. nih.gov Inhibition of MenB disrupts the production of menaquinone, which is essential for the electron transport chain in certain bacteria, leading to bacterial death. nih.gov This targeted action validates MenB as a promising target for new antibacterial agents against MRSA. nih.gov

For potential anti-inflammatory effects , the hypothesized mechanism, based on research into related structures, is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible COX-2 isoform. nih.gov COX-2 is responsible for the synthesis of prostaglandins (B1171923) during inflammation, and its inhibition is a key mechanism for many anti-inflammatory drugs. brieflands.com

Regarding neuroprotection , the mechanism observed for complex derivatives containing the 4-fluorophenyl group involves the antagonism of sigma receptors . nih.govnih.gov These receptors are involved in regulating cellular stress responses, and their modulation can prevent neuronal damage caused by toxins or oxidative stress. nih.govnih.govmdpi.com Whether this compound itself can interact with these receptors is currently unknown.

Enzyme Inhibition Studies

There is currently no available scientific literature that has specifically investigated the inhibitory effects of This compound on the following enzymes:

Cyclooxygenase-2 (COX-2)

Lipoxygenase (LOX)

DNA gyrase

Kynurenine 3-monooxygenase (KYN3H)

Acetylcholinesterase (AChE)

Butyrylcholinesterase (BChE)

While derivatives of structurally similar compounds, such as those containing a fluorophenyl moiety, have been explored for their potential as enzyme inhibitors, no such studies have been reported for this specific compound.

Modulation of Cell Signaling Pathways

The potential for This compound to modulate key cell signaling pathways has not been documented in published research. Specifically, there are no available studies on its effects on:

Mammalian target of rapamycin (B549165) (mTOR) pathway

Epidermal growth factor receptor (EGFR) pathway

The exploration of small molecules in influencing these critical cellular regulation pathways is an active area of research, but This compound has not been a subject of these investigations to date.

Interaction with Specific Molecular Targets

Direct interactions between This compound and specific molecular targets have not been characterized in the scientific literature. Research into how this compound might bind to or affect the function of proteins or nucleic acids is a potential avenue for future studies.

In Vitro and In Vivo Pharmacological Evaluation

A comprehensive search for pharmacological data reveals a lack of both in vitro (cell-based) and in vivo (animal model) studies for This compound . As such, its pharmacological profile, including any potential therapeutic or biological effects, remains uncharacterized.

Structure-Biological Activity Relationships (SBAR)

Due to the absence of biological activity data, no structure-biological activity relationship (SBAR) studies have been conducted for This compound . Establishing such relationships would require initial data from biological screenings to correlate its structural features with any observed effects.

Development of Derivatives for Enhanced Biological Profiles

The development of derivatives of This compound with the aim of enhancing biological profiles has not been reported. Typically, such derivatization studies are undertaken once a parent compound has shown some form of promising biological activity.

Vi. Advanced Analytical and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile compounds like Methyl 4-(4-fluorophenyl)-4-oxobutanoate. Developing a robust and reliable HPLC method is crucial for separating the main compound from any process-related impurities or degradation products.

A reversed-phase HPLC (RP-HPLC) method is often the preferred approach for compounds of this nature. The development of such a method involves a systematic optimization of various chromatographic parameters to achieve the desired separation. For a structurally similar compound, ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate, a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer has been successfully used. merckmillipore.compensoft.net This suggests a similar starting point for method development for this compound. The aromatic ketone and ester functionalities of the molecule allow for strong UV absorbance, making a UV detector a suitable choice for detection.

Table 1: Illustrative RP-HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase |

Once the method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. pensoft.net Validation demonstrates that the analytical method is accurate, precise, specific, linear, and robust.

Table 2: HPLC Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Acceptance Criteria |

| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from impurity and placebo peaks. Peak purity should pass. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of test results to the true value. | % Recovery typically between 98.0% and 102.0% |

| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the method is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters remain within limits. |

Thin-Layer Chromatography (TLC) Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic chemistry to monitor the progress of a reaction. merckmillipore.comlibretexts.org For the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the product.

A typical TLC analysis involves spotting a small aliquot of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel). libretexts.org The plate is then developed in a suitable solvent system, which is determined through experimentation. For a compound like this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would likely provide good separation. researchgate.net After development, the spots can be visualized under UV light (254 nm) due to the aromatic ring in the molecule. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. libretexts.org A co-spot, where the reaction mixture and a pure standard of the starting material are spotted in the same lane, can be used for unambiguous identification. libretexts.org

Quality Control in Research Settings

In a research setting, ensuring the quality of chemical reagents like this compound is paramount for obtaining reliable and reproducible experimental results. merkel.co.il A comprehensive quality control (QC) program for this compound would involve several key checks. kalstein.eu

Upon receipt or synthesis of a new batch, its identity must be confirmed. This is typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS). The purity of the compound is then assessed, often using the validated HPLC method described previously. The results of these analyses are documented in a Certificate of Analysis (CoA). For reagents used in research, adherence to standards like those from the American Chemical Society (ACS) for reagent-grade chemicals can provide a benchmark for quality. labcompare.comdcfinechemicals.com Proper labeling, storage in appropriate conditions to prevent degradation, and periodic re-testing are also integral parts of a robust QC system. kalstein.eu

Impurity Profiling and Degradation Studies

Impurity profiling is the identification and quantification of all potential impurities present in a substance. pharmatutor.org For this compound, impurities can originate from starting materials, by-products of the synthesis, or degradation of the compound itself.

Forced degradation studies are intentionally conducted to produce degradation products under more severe conditions than accelerated stability testing. pharmatutor.orgmedcraveonline.com These studies help to elucidate the degradation pathways and demonstrate the stability-indicating nature of the analytical methods. acdlabs.com Typical stress conditions include exposure to acidic, basic, and oxidative environments, as well as heat and light. medcraveonline.com For water-sensitive compounds, anhydrous forced degradation studies may also be performed. pharmtech.com

Potential impurities in this compound could include unreacted starting materials such as 4-fluorobenzoyl chloride and methyl succinate, or by-products from side reactions. Degradation could occur through hydrolysis of the ester group to form 4-(4-fluorophenyl)-4-oxobutanoic acid, or other pathways under stress conditions.

Table 3: Potential Impurities and Degradation Products of this compound

| Compound Name | Type | Potential Origin |

| 4-Fluorobenzoyl chloride | Starting Material | Incomplete reaction |

| Methyl succinate | Starting Material | Incomplete reaction |

| 4-(4-Fluorophenyl)-4-oxobutanoic acid | Degradation Product | Hydrolysis of the methyl ester |

| Methyl 4-hydroxy-4-(4-fluorophenyl)butanoate | By-product/Degradation | Reduction of the ketone |

| Various polymeric materials | Degradation Product | Stress conditions (e.g., heat, light) |

The identification and characterization of these impurities are often achieved by hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry), which provides both separation and mass information, aiding in structure elucidation.

Vii. Applications in Materials Science and Polymer Chemistry

Utilization as a Building Block in Specialty Polymers

Methyl 4-(4-fluorophenyl)-4-oxobutanoate is classified as an organic building block, a foundational component used in the synthesis of more complex molecules and polymers. While specific polymers synthesized directly from this compound are not extensively detailed in publicly available literature, its bifunctional nature—possessing both a ketone and an ester group—allows for its theoretical incorporation into various polymer backbones through several polymerization techniques.

The ester functionality can undergo transesterification or be hydrolyzed to a carboxylic acid, which can then be used in polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The ketone group and the aromatic ring can also be sites for other polymerization reactions or modifications. For instance, the presence of the aromatic ring and ketone group suggests potential for its use in creating poly(aryl ether ketone) (PAEK) type structures, a class of high-performance thermoplastics.

The general approach for creating such specialty polymers often involves reacting monomers with complementary functional groups under specific conditions, sometimes using catalysts. For example, the synthesis of polyesters can be achieved through a two-step melt polycondensation process involving an initial transesterification step followed by a polycondensation step at high temperature and vacuum. nih.govresearchgate.net Similarly, novel polyamides have been synthesized through low-temperature polycondensation of a diamine with various aromatic dicarboxylic acid dichlorides. researchgate.net

The table below outlines potential polymerization reactions involving this compound or its derivatives.

| Polymerization Type | Reactant 1 (derived from title compound) | Co-monomer | Resulting Polymer Class |

| Polycondensation | 4-(4-fluorophenyl)-4-oxobutanoic acid | Diol (e.g., Ethylene Glycol) | Polyester |

| Polycondensation | 4-(4-fluorophenyl)-4-oxobutanoic acid | Diamine (e.g., Hexamethylenediamine) | Polyamide |

| Nucleophilic Aromatic Substitution | Dihydroxy derivative of title compound | Activated dihalide (e.g., 4,4'-Difluorobenzophenone) | Poly(aryl ether ketone) |

This table represents theoretical polymerization pathways as specific examples for this compound are not detailed in the searched literature.

Contribution to Materials with Specific Properties (e.g., durability, environmental resistance)

Environmental and Chemical Resistance: The presence of fluorine typically leads to enhanced chemical resistance. researchgate.net Fluoroelastomers, for instance, exhibit exceptional resistance to various chemical environments. researchgate.net Fluorination of aromatic rings in polymers can make the resulting material more resistant to chemical degradation and more inert. google.com This suggests that polymers synthesized using this compound would likely exhibit improved resistance to a range of solvents and chemicals. Studies on other polymers have evaluated chemical resistance by exposing them to various solutions, including acidic, alkaline, and oil-based environments, to simulate real-world conditions. preprints.orgmdpi.com

Hydrophobicity and Low Surface Energy: Fluorinated polymers are known for their hydrophobicity (water repellency) and low surface energy. researchgate.netgoogle.com This property is a direct result of the high electronegativity and low polarizability of the fluorine atom. Incorporating the fluorophenyl group into a polymer matrix would therefore be expected to reduce water uptake and improve moisture resistance. researchgate.net

The following table summarizes the anticipated property enhancements from incorporating the 4-fluorophenyl group into a polymer matrix.

| Property | Influence of Fluorine | Rationale |

| Thermal Stability | Enhanced | High C-F bond energy increases resistance to thermal degradation. researchgate.net |

| Chemical Resistance | Enhanced | Fluorine's inertness protects the polymer backbone from chemical attack. researchgate.netgoogle.com |

| Durability | Enhanced | Combination of thermal and chemical stability leads to greater overall durability. |

| Water Repellency | Enhanced | Low surface energy imparted by fluorine leads to hydrophobic characteristics. researchgate.netgoogle.com |

| Dielectric Constant | Lowered | Fluorine's high electronegativity and low polarizability can reduce the dielectric constant. researchgate.net |

This table is based on the generally accepted effects of fluorination on polymers as described in the cited literature.

Research into Nonlinear Optical Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optical computing, data storage, and telecommunications. doi.org Organic molecules, particularly those with conjugated π-electron systems and donor-acceptor groups, are a significant area of NLO research. doi.org

The molecular structure of this compound contains features that suggest potential for NLO activity. The 4-fluorophenyl group can act as part of a π-conjugated system, and the ketone group (C=O) can function as an electron-withdrawing group. This donor-π-acceptor framework is a common motif in molecules designed for NLO applications. doi.org

Theoretical studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of organic molecules. springernature.com Key parameters calculated include the first hyperpolarizability (β), which quantifies the second-order NLO response. Research on other aryl keto-esters has explored their NLO properties, indicating that this class of compounds is of interest to the field. doi.org For example, studies on poly(aryl ether ketone)s containing specific chromophores have been conducted to characterize their third-order NLO susceptibility. researchgate.netresearchgate.net

While no specific studies measuring the NLO properties of this compound were found, research on other fluorinated organic molecules has been performed. springernature.com The investigation of NLO properties typically involves computational screening of various molecules to identify promising candidates for synthesis and experimental validation. springernature.com

The table below outlines the key structural features of this compound relevant to potential NLO properties and the methods used to study them.

| Structural Feature | Potential NLO Role | Common Investigative Technique |

| 4-Fluorophenyl Group | π-conjugated system / Electron-donating or -withdrawing depending on the rest of the molecule | Density Functional Theory (DFT) calculations of molecular orbitals and hyperpolarizability. springernature.com |

| Ketone Group (C=O) | Electron-acceptor group | Z-scan measurements (for third-order NLO), DFT calculations. researchgate.net |

| Ester Group (COOCH₃) | Modifies electronic properties and solubility | Synthesis of derivatives and experimental measurement of NLO effects. |

This table illustrates the potential for NLO properties based on the compound's structure and common research methodologies in the field, as direct NLO studies on this specific compound are not available in the searched literature.

Viii. Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. For Methyl 4-(4-fluorophenyl)-4-oxobutanoate, future research will likely focus on moving beyond traditional multi-step procedures that may involve harsh conditions. organic-chemistry.org

Biocatalysis: The use of enzymes in chemical synthesis, known as biocatalysis, offers a green alternative for producing fluorinated compounds. researchgate.net Enzymes like fluorinases, cytochrome P450 enzymes, and aldolases are being investigated for their ability to catalyze the formation of carbon-fluorine bonds or to act on fluorinated substrates with high selectivity under mild conditions. numberanalytics.comnumberanalytics.comnih.gov Future research could focus on discovering or engineering enzymes, such as ene reductases, for the enantioselective synthesis of chiral derivatives of this compound, which could be crucial for its pharmacological applications. chemrxiv.org The integration of biocatalytic steps with other catalytic processes is also a promising area of exploration. numberanalytics.com

Flow Chemistry: Continuous flow chemistry presents a scalable and efficient method for the synthesis of ketoesters. nih.govsemanticscholar.org This technology allows for precise control over reaction parameters, leading to higher yields and purity. semanticscholar.org The application of flow chemistry to the synthesis of γ-keto esters, potentially using immobilized reagents, could streamline the production of this compound and its analogs. worktribe.comthieme-connect.com

Sustainable Reagents and Solvents: A shift towards greener solvents and reagents is anticipated. Research into using water as a solvent or employing more benign catalytic systems will be crucial. nih.gov The development of one-pot synthesis methods, which reduce the number of steps and purification stages, is another key area for improving the sustainability of producing γ-keto esters. organic-chemistry.org

Advanced Computational Design of Derivatives

Computational modeling is becoming an indispensable tool in drug discovery and materials science. epa.gov For this compound, computational approaches can accelerate the design of new derivatives with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to build mathematical models that correlate the chemical structure of a compound with its biological activity. researchgate.net By analyzing a series of derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds. nih.govresearchgate.net This approach can guide the synthesis of more potent and selective molecules. nih.gov The detection of "activity cliffs," where small structural changes lead to significant shifts in biological activity, is a key aspect of these studies. mdpi.com

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. Molecular docking studies can be employed to understand the interactions of this compound derivatives with potential biological targets. nih.gov This insight can inform the design of new compounds with improved binding affinity and specificity. researchgate.net

Pharmacokinetic and Toxicity Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. nih.govresearchgate.net This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, saving time and resources in the drug development process.

Investigation of New Biological Targets and Therapeutic Areas

While the current applications of this compound are established, its structural motifs, such as the fluorinated ketone and the γ-keto ester, suggest potential for activity in other therapeutic areas. nih.govnih.gov

Exploiting the Fluorine Atom: The presence of a fluorine atom can significantly alter a molecule's physicochemical properties, including its lipophilicity and metabolic stability, which can enhance its therapeutic potential. nih.govresearchgate.net The introduction of fluorine can also influence the binding affinity of a compound to its biological target. nih.gov Future research will likely explore how the 4-fluorophenyl group of this compound can be leveraged to target a wider range of biological pathways.

γ-Keto Ester Functionality: The γ-keto ester moiety is a versatile pharmacophore found in various biologically active compounds. nih.govorgsyn.org Research into the reactivity of this functional group could uncover new biological targets. nih.gov For instance, β,γ-unsaturated α-ketoesters have been shown to be versatile synthons in asymmetric catalysis, suggesting a rich chemistry to be explored. nih.gov

Potential Therapeutic Areas: Given that fluorinated compounds have shown promise in areas such as cancer and neurodegenerative diseases, these represent logical avenues for future investigation of this compound derivatives. nih.govnih.gov For example, fluorinated ketones are known inhibitors of various esterases, which could be a starting point for new research directions. nih.gov

Integration with Nanotechnology and Drug Delivery Systems

Nanotechnology offers novel ways to enhance the efficacy and delivery of therapeutic agents. The unique properties of fluorinated compounds make them interesting candidates for integration with nanodelivery systems. rsc.orgnih.gov

Fluorinated Nanoparticles: The hydrophobicity and lipophobicity of fluorinated moieties can be exploited to create stable nanoparticles for drug delivery. rsc.org These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery to specific tissues or cells.

Enhanced Bioavailability: For derivatives of this compound with poor water solubility, formulation into nano-emulsions or lipid nanoparticles could improve their bioavailability. nih.govnih.gov The high gas-dissolving capacity of fluorocarbons has also been utilized in oxygen delivery systems, suggesting other potential biomedical applications. nih.gov

Imaging and Diagnostics: The incorporation of isotopes like ¹⁸F into derivatives of this compound could enable their use as imaging agents in Positron Emission Tomography (PET), a powerful diagnostic tool. nih.govnih.gov

Collaborative Research and Data Sharing Initiatives

The complexity of modern scientific research necessitates a move towards more open and collaborative models. nih.gov

Data Sharing Mandates: A push towards mandating the sharing of structured data from chemical reactions could significantly accelerate research. nih.gov This would create high-quality, machine-readable datasets that can be used for developing predictive models and for meta-analyses. nih.govnih.gov

Public-Private Partnerships: Collaborative efforts between academic institutions, pharmaceutical companies, and government agencies can pool resources and expertise to tackle complex research challenges. nih.gov Such partnerships can be particularly beneficial for preclinical drug development in areas of unmet medical need. conscience.ca

常见问题

Q. What are the most reliable synthetic routes for Methyl 4-(4-fluorophenyl)-4-oxobutanoate, and how can purity be ensured?

The compound is typically synthesized via Knoevenagel condensation using 4-fluorobenzaldehyde and methyl acetoacetate under basic conditions (e.g., piperidine), followed by hydrolysis and esterification . For purity (>95%), purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Continuous flow reactors are recommended for scalability and reproducibility in industrial research settings . Confirm purity via HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR (e.g., δ ~3.7 ppm for methoxy group, δ ~7.8 ppm for aromatic protons) .

Q. How can structural confirmation of this compound be achieved?

Use multinuclear NMR (¹H, ¹³C, ¹⁹F) and FT-IR spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methoxy singlet (δ 3.7 ppm), and ketone-proximal methylene (δ 2.8–3.2 ppm) .

- ¹⁹F NMR : Single peak near δ -110 ppm for the para-fluorine substituent .

- IR : Strong C=O stretches at ~1730 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketone) .

X-ray crystallography is recommended for absolute configuration determination, particularly for enantiomeric derivatives .

Q. What preliminary biological activities have been reported for this compound?

this compound derivatives exhibit COX-2 inhibition (IC₅₀ ~0.5–5 µM) and antimicrobial activity (MIC ~8–32 µg/mL against S. aureus and E. coli). Screen activity via:

- COX-2 ELISA : Using purified enzyme and colorimetric substrate (e.g., PGH₂) .

- Microbroth dilution assay : In Mueller-Hinton broth with 24-hour incubation .

The fluorophenyl group enhances hydrophobic interactions with enzyme active sites, improving potency compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Optimize via DoE (Design of Experiments) :

- Factors : Catalyst loading (0.5–2 mol%), temperature (60–100°C), solvent polarity (toluene vs. THF).

- Response : Yield (%) and purity (HPLC area%).

Continuous flow systems (e.g., microreactors) reduce side reactions (e.g., over-esterification) by precise temperature control and shorter residence times . Typical yields improve from 60% (batch) to >85% (flow) .

Q. What mechanistic insights explain the compound’s enzyme inhibition?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal:

- The 4-fluorophenyl group occupies hydrophobic pockets in COX-2 (e.g., Tyr385/Val523).

- Ketone oxygen forms hydrogen bonds with Arg120 .

Validate via site-directed mutagenesis : Mutating Arg120 to alanine reduces inhibition by >70% .

Q. How can contradictory bioactivity data between analogs be resolved?

Contradictions often arise from substituent positional isomerism (e.g., 2- vs. 4-fluorophenyl). Resolve via:

- SAR studies : Compare IC₅₀ of 4-fluoro vs. 2-fluoro analogs.

- Crystallography : Resolve binding modes of analogs with target enzymes .

For example, 4-fluorophenyl analogs show 3-fold higher COX-2 affinity than 2-fluoro due to better steric alignment .

Q. What computational tools are suitable for predicting metabolic pathways?

Use SwissADME and GLORYx for phase I/II metabolism prediction:

- Primary metabolites: Hydrolysis of the ester to 4-(4-fluorophenyl)-4-oxobutanoic acid.

- Phase II: Glucuronidation of the ketone group.

Validate via LC-MS/MS in hepatocyte assays (e.g., human S9 fraction incubation) .

Q. How can analytical methods be validated for impurity profiling?

Follow ICH Q2(R1) guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。